(1-(Pyrrolidin-1-yl)cyclohexyl)methanol
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Overview
Description
(1-(Pyrrolidin-1-yl)cyclohexyl)methanol is a chemical compound with the molecular formula C11H21NO It is characterized by a cyclohexane ring bonded to a pyrrolidine ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyrrolidin-1-yl)cyclohexyl)methanol typically involves the reaction of cyclohexanone with pyrrolidine in the presence of a reducing agent. One common method is to use sodium borohydride (NaBH4) as the reducing agent. The reaction is carried out in an appropriate solvent, such as methanol, under controlled temperature conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(1-(Pyrrolidin-1-yl)cyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the cyclohexane ring or the pyrrolidine ring.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
(1-(Pyrrolidin-1-yl)cyclohexyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-(Pyrrolidin-1-yl)cyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (1-(Pyrrolidin-1-yl)cyclohexyl)methanone
- 1-(1-Cyclohexen-1-yl)pyrrolidine
- 1-Phenyl-2-(1-pyrrolidinyl)ethanol
Uniqueness
(1-(Pyrrolidin-1-yl)cyclohexyl)methanol is unique due to its specific combination of a cyclohexane ring, a pyrrolidine ring, and a methanol group. This structure imparts distinct chemical and physical properties, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from similar compounds .
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
(1-pyrrolidin-1-ylcyclohexyl)methanol |
InChI |
InChI=1S/C11H21NO/c13-10-11(6-2-1-3-7-11)12-8-4-5-9-12/h13H,1-10H2 |
InChI Key |
CVCJKFLCUXJXPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CO)N2CCCC2 |
Origin of Product |
United States |
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